molecular formula C26H30N4O2S B11645634 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B11645634
M. Wt: 462.6 g/mol
InChI Key: CSENPWHAYXNIOS-UHFFFAOYSA-N
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Description

4-(2-{[(2,6-Dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide is a piperazine-based carbothioamide derivative featuring a unique 2,6-dioxo-4-phenylcyclohexylidene substituent. This compound combines a rigid cyclohexylidene scaffold with a piperazine-carbothioamide core, which is known to confer diverse biological activities, including enzyme inhibition and receptor modulation . The 4-phenyl substitution on the cyclohexylidene ring introduces lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

Molecular Formula

C26H30N4O2S

Molecular Weight

462.6 g/mol

IUPAC Name

4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C26H30N4O2S/c31-24-17-21(20-7-3-1-4-8-20)18-25(32)23(24)19-27-11-12-29-13-15-30(16-14-29)26(33)28-22-9-5-2-6-10-22/h1-10,19,21,31H,11-18H2,(H,28,33)

InChI Key

CSENPWHAYXNIOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=S)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide exhibit potent anticancer activity. For example:

  • VEGFR-2 Inhibition : A study demonstrated that related compounds significantly inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. Compounds were found to be more potent than standard treatments like semaxanib .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

In a mouse model of melanoma, compounds derived from similar structures demonstrated significant inhibition of tumor growth and metastasis. These studies highlight the potential of such compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial properties using the disc diffusion method. Results indicated that several compounds had strong antibacterial effects, particularly against Gram-positive bacteria .

CompoundActivity TypeIC50 Value (µM)Reference
Compound A (related structure)VEGFR-2 Inhibition0.04
Compound B (related structure)Antibacterial (S. aureus)0.05
Compound C (related structure)Antifungal (C. albicans)0.03

Mechanism of Action

The mechanism of action of 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbothioamide Cores

Several compounds share the piperazine-carbothioamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Biological Activity/Properties Reference
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide 2-Methoxyphenyl (piperazine), 3-pyridinyl (carbothioamide) Enhanced solubility due to methoxy group; pyridinyl may improve CNS penetration. No explicit activity data reported.
N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 3,5-Dimethylphenyl (carbothioamide), 2-hydroxyethyl (piperazine) Hydroxyethyl group increases hydrophilicity; dimethylphenyl may enhance steric hindrance, affecting target binding.
4-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methylphenyl)piperazine-1-carbothioamide Benzo[de]isoquinolinyl (dioxo ring), 4-methylphenyl (carbothioamide) Rigid aromatic system may improve π-π stacking; methylphenyl enhances lipophilicity. Anticipated antitumor activity based on dithiocarbamate analogues .
Target Compound 2,6-Dioxo-4-phenylcyclohexylidene (substituent), N-phenyl (carbothioamide) High rigidity from cyclohexylidene; phenyl group balances lipophilicity. Potential acetylcholinesterase inhibition inferred from carbothioamide-thiazole hybrids .

Key Observations :

  • Lipophilicity : The target compound’s 4-phenyl group (logP ~3.2 estimated) is less polar than ’s 2-methoxyphenyl (logP ~2.8) but more lipophilic than ’s hydroxyethyl group (logP ~1.5) .
  • Hydrogen Bonding: The carbothioamide (–NH–C(=S)–) in the target compound provides stronger hydrogen-bond acceptor capacity than carboxamides (–NH–C(=O)–) in analogues like 4-[2-[[4-(3,4-dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide .
Cyclohexylidene-Containing Analogues

The 2,6-dioxo-4-phenylcyclohexylidene moiety in the target compound is structurally distinct from other cyclic systems:

Compound Name Cyclic Substituent Functional Impact Reference
Target Compound 2,6-Dioxo-4-phenylcyclohexylidene Conformational rigidity; electron-withdrawing dioxo groups may polarize the adjacent methylene group.
4-[2-[[4-(3,4-Dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide 3,4-Dimethoxyphenyl on cyclohexylidene Methoxy groups increase electron density, potentially altering binding interactions vs. the target’s phenyl.
(Z)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Hydrazinecarboxamide with hydroxy/methoxy groups Flexible ethylidene chain vs. rigid cyclohexylidene; lower metabolic stability inferred.

Key Observations :

  • Rigidity vs. Flexibility : The cyclohexylidene system in the target compound restricts conformational freedom compared to hydrazinecarboxamide derivatives (e.g., ), which may improve target selectivity .
  • Electronic Effects : The absence of electron-donating groups (e.g., methoxy in ) on the target’s cyclohexylidene ring may reduce π-stacking interactions but increase metabolic stability .

Biological Activity

The compound 4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a phenyl group, and a carbothioamide moiety. Its molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, and it possesses significant lipophilicity due to the presence of aromatic rings, which may enhance its bioavailability.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antidepressant Effects : Piperazines are known to interact with serotonin receptors, potentially modulating mood and anxiety disorders. For instance, derivatives similar to this compound have been studied for their selective serotonin reuptake inhibitor (SSRI) properties, which can alleviate symptoms of depression .
  • Anticancer Activity : Some studies have shown that piperazine derivatives can inhibit tumor cell proliferation. The compound's structural similarities to known anticancer agents suggest it may also exhibit cytotoxic effects against various cancer cell lines .
  • Acaricidal Properties : Research on related piperazine compounds indicates potential effectiveness against agricultural pests such as Tetranychus urticae (twospotted spider mite), highlighting the compound's utility in pest control .

The biological activity of this compound may be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Similar piperazine compounds have been shown to selectively bind to serotonin transporters (SERT), influencing serotonin levels in the synaptic cleft and affecting mood regulation .
  • Microtubule Disruption : Some derivatives have been found to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of anticancer therapies .
  • Enzyme Inhibition : The presence of the carbothioamide group suggests potential inhibition of specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Antidepressant Exhibits SSRIs-like activity; potential mood modulation
Anticancer Inhibits tumor cell proliferation; IC50 values reported
Acaricidal Effective against Tetranychus urticae

Detailed Findings

  • Antidepressant Activity :
    • A study demonstrated that related piperazine compounds showed significant binding affinity for SERT, suggesting a mechanism for alleviating SSRI-induced sexual dysfunction .
  • Anticancer Potential :
    • In vitro studies revealed that certain piperazine derivatives exhibited IC50 values ranging from 0.04 µM to 0.16 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Acaricidal Efficacy :
    • Research on phenylpiperazine derivatives indicated effective control over agricultural pests, supporting their application in pest management strategies .

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